N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c19-12-7-5-11(6-8-12)9-20-17(25)18(26)21-10-15-13-3-1-2-4-14(13)16(24)23-22-15/h1-8H,9-10H2,(H,20,25)(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHRMSYVCJKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps, starting with the reaction of 4-fluorobenzylamine with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems for monitoring and controlling reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a bioactive molecule with various biological activities. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several phthalazinone- and fluorophenyl-containing derivatives, which are often explored for their pharmacological properties. Below is a comparative analysis based on the evidence:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Fluorine substitution at the para position (shared with BG14882 and A22) may improve metabolic stability and target binding compared to non-fluorinated analogs .
Biological Activity: Compound 17 (), which shares the phthalazinone core, demonstrates potent anti-proliferative activity in cancer cell lines while showing reduced cytotoxicity in normal cells. This suggests that the phthalazinone moiety is critical for selective activity . The absence of a hydrazide group (as in B2–B5) or sulfamoyl group (as in BG14882) in the target compound may reduce off-target interactions, though this requires empirical validation .
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Fluorinated phthalazinone derivatives (e.g., BG14882) are frequently designed as kinase or HDAC inhibitors. The target compound’s ethanediamide linker may facilitate hydrogen bonding with catalytic residues in such enzymes .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for BG14883 (amide coupling) or A22 (piperazine functionalization), as described in and .
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, also referred to by its CAS number 125971-96-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H24FNO3, with a molecular weight of 417.47 g/mol. Its structure features a fluorophenyl group and a phthalazinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FNO3 |
| Molecular Weight | 417.47 g/mol |
| Boiling Point | Not available |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| LogP | Not specified |
| GI Absorption | High |
Research indicates that compounds similar to this compound exhibit significant activity as inhibitors of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for anticancer therapy .
Anticancer Properties
The compound has been studied for its anticancer effects, particularly in relation to its ability to inhibit PARP. For instance, derivatives of phthalazinone have shown efficacy in preclinical models of various cancers by enhancing the effects of chemotherapeutic agents .
Case Study:
In a study involving various phthalazinone derivatives, it was found that those with similar structures to this compound demonstrated IC50 values in the low micromolar range against cancer cell lines. The specific IC50 for one derivative was reported at approximately 4.36 µM .
Other Biological Activities
Beyond anticancer properties, the compound's structural characteristics suggest potential activities against other biological targets. For instance:
- Antimicrobial Activity: Some phthalazinone derivatives have shown promise as antimicrobial agents.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties through modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds reveals varying degrees of biological activity based on structural modifications.
| Compound Name | Structure Feature | IC50 (µM) | Activity Type |
|---|---|---|---|
| N'-[(4-fluorophenyl)methyl]... | Phthalazinone core | 4.36 | Anticancer |
| 2-Fluoro-5-(4-oxo... | Similar phthalazinone structure | 5.12 | Anticancer |
| N-(4-Fluorophenyl)-N'-(4-hydroxy...) | Hydroxy substitution | 6.50 | Anticancer |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling and alkylation steps. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., fluorophenyl group introduction) minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to improve yields (70–85%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify the fluorophenyl, phthalazinone, and ethanediamide moieties. Key peaks: aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.8–4.5 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect trace intermediates .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] calculated for C₂₁H₁₈FN₃O₃: 404.1354) ensures structural fidelity .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with fluorophenyl or phthalazinone moieties (e.g., kinase inhibitors, PARP analogs) .
- Assay Types :
- Enzyme inhibition : Use fluorogenic substrates (e.g., ATPase assays) with IC₅₀ determination .
- Cellular viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Controls : Include structurally similar compounds (e.g., N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)pyrazolo[3,4-d]pyridazin-6-yl]acetamide) for comparative activity analysis .
Advanced: What computational approaches predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the phthalazinone ring may exhibit higher reactivity due to electron-deficient regions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMSO stabilizes transition states in SN2 reactions) .
- Docking Studies : Model interactions with biological targets (e.g., PARP-1) to prioritize synthetic modifications for enhanced binding .
Advanced: How can contradictory data in biological assays be systematically resolved?
Methodological Answer:
- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cellular proliferation) to rule out false positives .
- Metabolic Stability Tests : Use liver microsomes to assess if contradictory results arise from rapid compound degradation .
- Structural Analog Comparison : Compare with analogs (e.g., N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide) to isolate structure-activity relationships (SAR) .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethanediamide moiety .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma stability and tissue penetration .
Advanced: How can reaction mechanisms for novel derivatives of this compound be elucidated?
Methodological Answer:
- Isotopic Labeling : Use O or H to track reaction pathways (e.g., amide bond hydrolysis vs. ring-opening) .
- Kinetic Studies : Monitor intermediates via stopped-flow spectroscopy or in situ IR to identify rate-determining steps .
- Theoretical Modeling : Combine DFT with experimental data to propose mechanisms (e.g., radical vs. ionic pathways) .
Basic: What are the critical parameters for scaling up synthesis without compromising yield?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks in large-scale amide couplings .
- Solvent Recovery : Implement distillation for DMF reuse, reducing costs and environmental impact .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and automate quenching .
Advanced: How can statistical experimental design improve synthesis optimization?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
- Response Surface Methodology (RSM) : Model yield/purity as functions of input parameters to define optimal conditions .
- Robustness Testing : Vary parameters ±10% to ensure process reliability under industrial constraints .
Advanced: What structural modifications enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phthalazinone ring with quinazolinone to modulate target affinity .
- Fluorine Scanning : Introduce additional fluorine atoms at meta/para positions to fine-tune electronic properties and binding .
- Side Chain Diversification : Replace the methylene group with cyclopropyl or furan-based linkers to alter steric effects (see analogs in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
